molecular formula C8H14ClN3O B2985905 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride CAS No. 2361643-76-5

2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride

Cat. No. B2985905
CAS RN: 2361643-76-5
M. Wt: 203.67
InChI Key: LASUVOZRWNNTNY-UHFFFAOYSA-N
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Description

“2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride” is a chemical compound with the CAS Number: 2361643-76-5 . It has a molecular weight of 203.67 . The IUPAC name for this compound is 2-(4-(dimethylamino)pyridazin-3-yl)ethan-1-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O.ClH/c1-11(2)8-3-5-9-10-7(8)4-6-12;/h3,5,12H,4,6H2,1-2H3;1H . This indicates the molecular structure of the compound.

It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .

Scientific Research Applications

Pharmacology

EN300-7432171: has been identified as a compound with potential pharmacological applications due to its pyridazine structure . Pyridazine derivatives are known for a wide range of biological activities, including antimicrobial , antidepressant , anti-hypertensive , and anticancer properties . This makes EN300-7432171 a candidate for further research in drug development and therapeutic applications.

Biochemistry

In biochemistry, EN300-7432171 could be used to study enzyme reactions and metabolic pathways. Its structure allows for the exploration of binding affinities and interaction with biological macromolecules, which can lead to the discovery of new biochemical agents .

Agriculture

The pyridazine core of EN300-7432171 suggests it could have applications in agriculture as well. Compounds with this structure have been used as herbicides and antifeedants . Research into EN300-7432171 could yield new agricultural chemicals that help protect crops and improve yields.

Material Science

EN300-7432171 may contribute to material science by serving as a precursor or a polymerization agent for creating new materials with desired properties. Its molecular structure could be key in synthesizing novel polymers or enhancing existing materials .

Environmental Science

Research into the environmental impact of chemicals is crucial. EN300-7432171 could be studied for its environmental fate, biodegradability, and potential as an eco-friendly alternative to more harmful substances .

Chemical Engineering

Finally, EN300-7432171’s potential applications in chemical engineering could involve process optimization, development of new synthesis pathways, and as a catalyst or reactant in various chemical reactions .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride” were not found in the search results, it’s worth noting that diazine alkaloids, including pyridazine derivatives, have been reported to exhibit a wide range of pharmacological activities . This suggests that there may be potential for further exploration and development of these compounds in various therapeutic applications.

properties

IUPAC Name

2-[4-(dimethylamino)pyridazin-3-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-11(2)8-3-5-9-10-7(8)4-6-12;/h3,5,12H,4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASUVOZRWNNTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=NC=C1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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